n-(Dichloroacetyl)glycine

Description

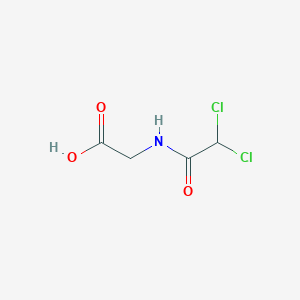

N-(Dichloroacetyl)glycine is a glycine derivative where the amino group is substituted with a dichloroacetyl moiety (Cl₂CH-C(O)-). Its molecular formula is C₄H₅Cl₂NO₃, with an average molecular weight of approximately 185.95 g/mol. This compound is of interest due to its structural similarity to pharmacologically active molecules, such as chloramphenicol derivatives, where the dichloroacetyl group plays a critical role in antimicrobial activity . The dichloroacetyl group enhances electrophilicity and stability, making it a versatile intermediate in drug design and agrochemical synthesis .

Propriétés

Numéro CAS |

15102-51-9 |

|---|---|

Formule moléculaire |

C4H5Cl2NO3 |

Poids moléculaire |

185.99 g/mol |

Nom IUPAC |

2-[(2,2-dichloroacetyl)amino]acetic acid |

InChI |

InChI=1S/C4H5Cl2NO3/c5-3(6)4(10)7-1-2(8)9/h3H,1H2,(H,7,10)(H,8,9) |

Clé InChI |

OANZIWQVCBABCH-UHFFFAOYSA-N |

SMILES |

C(C(=O)O)NC(=O)C(Cl)Cl |

SMILES canonique |

C(C(=O)O)NC(=O)C(Cl)Cl |

Autres numéros CAS |

15102-51-9 |

Synonymes |

2-[(2,2-dichloroacetyl)amino]acetic acid |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural and Chemical Properties

The table below compares N-(Dichloroacetyl)glycine with key analogs:

Key Observations:

- Chlorination Impact: The dichloroacetyl group increases molecular weight and lipophilicity compared to mono-chloro or non-halogenated analogs. This enhances membrane permeability in biological systems but may reduce aqueous solubility .

- Reactivity: The dichloroacetyl moiety is more electrophilic than mono-chloro or acetyl groups, facilitating nucleophilic substitution reactions. However, it is also more prone to hydrolysis under alkaline conditions .

Physicochemical Data

| Property | This compound | N-(Chloroacetyl)glycine | N-Acetylglycine |

|---|---|---|---|

| Melting Point (°C) | 141–142.5 (predicted) | 119–120 | 207–210 |

| Solubility (H₂O) | Low | Moderate | High |

| LogP | ~1.2 | ~0.8 | -1.2 |

Notes:

- The higher LogP of this compound reflects increased lipophilicity, advantageous for crossing biological barriers but challenging for formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.